N-(1-Benzothiophen-7-ylmethyl)prop-2-enamide
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Overview
Description
N-(1-Benzothiophen-7-ylmethyl)prop-2-enamide: is an organic compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis . This compound features a benzothiophene moiety, which is a sulfur-containing heterocycle, attached to a prop-2-enamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzothiophen-7-ylmethyl)prop-2-enamide typically involves the coupling of a benzothiophene derivative with a prop-2-enamide precursor. One common method involves the reaction of 1-benzothiophen-7-ylmethylamine with acryloyl chloride under basic conditions to form the desired enamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-Benzothiophen-7-ylmethyl)prop-2-enamide can undergo oxidation reactions, particularly at the benzothiophene moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl group in the prop-2-enamide moiety.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, facilitated by reagents like bromine or chlorinating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorinating agents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the benzothiophene ring.
Scientific Research Applications
Chemistry: N-(1-Benzothiophen-7-ylmethyl)prop-2-enamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various organic transformations.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. Its benzothiophene moiety is known for its bioactivity, which can be harnessed in drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(1-Benzothiophen-7-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, modulating their activity. The prop-2-enamide group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
- N-(1-Benzothiophen-7-ylmethyl)-2-thiophenecarboxamide
- N-(4-Methoxy-1-benzothiophen-7-ylmethyl)prop-2-enamide
Comparison: N-(1-Benzothiophen-7-ylmethyl)prop-2-enamide is unique due to its specific substitution pattern and the presence of both benzothiophene and prop-2-enamide moieties. This combination imparts distinct reactivity and stability, making it a versatile compound in various applications. Similar compounds may share some properties but differ in their specific interactions and applications.
Properties
IUPAC Name |
N-(1-benzothiophen-7-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-2-11(14)13-8-10-5-3-4-9-6-7-15-12(9)10/h2-7H,1,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJDKRUPHOYQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=CC2=C1SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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